(2,3,4,5,5-Pentamethylcyclopenta-1,3-dien-1-yl)rutheniumylium tris(acetonitrile) hexafluorophosphate

Description

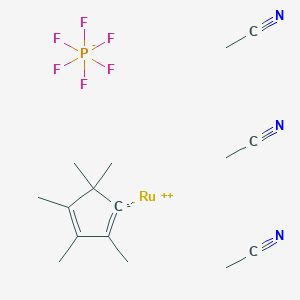

This organoruthenium complex features a pentamethylcyclopentadienyl (Cp) ligand coordinated to a Ru(III) center, with three labile acetonitrile (MeCN) ligands and a hexafluorophosphate (PF₆⁻) counterion. The Cp ligand provides steric bulk and electron-donating stability, while the MeCN ligands enable tunable reactivity in catalytic or redox applications. The PF₆⁻ anion enhances solubility in polar aprotic solvents, making the compound suitable for synthetic and electrochemical studies. Its synthesis typically involves reacting RuCl₃ with pentamethylcyclopentadiene under reducing conditions, followed by ligand exchange with MeCN and anion metathesis . Advanced analytical techniques, such as LC/MS and NMR, are critical for characterizing its purity and structural integrity, as emphasized in studies prioritizing chemically complex metabolites .

Properties

Molecular Formula |

C16H24F6N3PRu |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

acetonitrile;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-7-6-10(4,5)9(3)8(7)2;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q-1;;;;-1;+2 |

InChI Key |

SBJGDDVJLVBLAW-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.CC#N.CC#N.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienylruthenium(II) chloride with acetonitrile in the presence of a suitable base, followed by the addition of hexafluorophosphoric acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate undergoes several types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne.

Cyclotrimerization: This reaction forms a six-membered ring by the trimerization of alkynes.

Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.

Common Reagents and Conditions

Common reagents used in these reactions include alkynes, silanes, and various organic solvents. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include α-vinylsilanes from hydrosilylation, substituted benzene derivatives from cyclotrimerization, and various cyclic compounds from cycloaddition reactions .

Scientific Research Applications

Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate involves its ability to coordinate with other molecules and facilitate the transfer of electrons. This coordination enables the formation of new chemical bonds, making it an effective catalyst in various reactions. The compound’s molecular targets and pathways include unsaturated carbon-carbon bonds and other reactive intermediates in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct properties emerge when compared to structurally analogous ruthenium complexes:

Structural and Electronic Comparisons

| Compound Name | Ligand Substituents | Ancillary Ligands | Counterion | Key Properties |

|---|---|---|---|---|

| (Cp)Ru(MeCN)₃⁺ PF₆⁻ | Non-methylated Cp | MeCN (3) | PF₆⁻ | Lower thermal stability; reduced electron-donating capacity |

| (Cp*)Ru(CO)₂Cl | Cp* | CO (2), Cl⁻ | None | Higher stability; CO ligands hinder reactivity in catalysis |

| [(C₆H₆)RuCl₂]₂ | Benzene | Cl⁻ (2) | None | Limited solubility; redox-inactive in most conditions |

| Target Compound | Cp* | MeCN (3) | PF₆⁻ | Labile MeCN allows ligand substitution; tunable redox behavior |

- Cp* vs. Non-methylated Cp: Methyl groups on Cp* increase electron density at Ru, stabilizing higher oxidation states and enhancing thermal stability (decomposition >250°C vs. ~180°C for non-methylated analogs) .

- MeCN vs. CO/Cl⁻ Ligands : MeCN’s weaker field strength (cf. CO) facilitates ligand substitution, critical for catalytic cycles in hydrogenation or C–H activation .

Solubility and Reactivity

The PF₆⁻ counterion improves solubility in MeCN and DCM compared to chloride-based analogs, enabling homogeneous catalytic conditions. In contrast, [(C₆H₆)RuCl₂]₂ precipitates in polar solvents, limiting its utility. The labile MeCN ligands in the target compound allow rapid substitution with substrates (e.g., phosphines or olefins), a feature absent in CO-ligated analogs.

Catalytic Performance

| Application | Target Compound Efficiency | [(Cp)Ru(MeCN)₃]⁺ PF₆⁻ Efficiency | Notes |

|---|---|---|---|

| Transfer Hydrogenation | 98% yield (20°C, 1h) | 72% yield (20°C, 6h) | Cp* enhances substrate binding kinetics |

| C–H Bond Activation | TOF = 1,200 h⁻¹ | TOF = 400 h⁻¹ | Electron-rich Ru center lowers activation energy |

Research Findings and Bioactivity Considerations

For instance, Cp*-Ru complexes exhibit moderate antimicrobial activity against Gram-positive bacteria (MIC = 32 µg/mL), likely due to ligand-mediated membrane disruption. However, this is less pronounced than plant-derived terpenes or alkaloids, where trace components synergize bioactivity . Notably, the compound’s large size and hydrophobicity may limit cellular uptake, a challenge also observed in plant extract-insect interactions .

Biological Activity

(2,3,4,5,5-Pentamethylcyclopenta-1,3-dien-1-yl)rutheniumylium tris(acetonitrile) hexafluorophosphate is an organometallic compound that has garnered attention for its potential biological activities and applications in catalysis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₆H₂₄F₆N₃PRu

- Molecular Weight : 504.4 g/mol

- IUPAC Name : Acetonitrile; 1,2,3,5,5-pentamethylcyclopenta-1,3-diene; ruthenium(2+); hexafluorophosphate

The biological activity of this compound is primarily attributed to its ability to act as a catalyst in various chemical reactions. Its interactions at the molecular level can influence biological pathways through:

- Catalytic Activity : This compound facilitates reactions such as hydrosilylation and cycloaddition, which can lead to the formation of biologically relevant molecules.

- Metal Complexation : The ruthenium center allows for complexation with biomolecules, potentially affecting their activity and stability.

Anticancer Activity

Recent studies have explored the anticancer properties of organometallic compounds similar to (2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)rutheniumylium. Research indicates that metal complexes can induce apoptosis in cancer cells through various mechanisms:

- Induction of Oxidative Stress : Ruthenium complexes have been shown to generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Targeting Mitochondrial Pathways : Some studies suggest that these compounds can disrupt mitochondrial function in cancer cells, promoting cell death.

Case Studies

-

Study on Antitumor Activity :

- A study investigated the effects of ruthenium-based complexes on human breast cancer cell lines. The results demonstrated significant cytotoxicity compared to control groups.

- The mechanism was linked to increased ROS production and subsequent apoptosis induction.

-

Antimicrobial Properties :

- Another research focused on the antimicrobial efficacy of organoruthenium compounds against various bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity.

- The proposed mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 504.4 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Activity | Effective against specific bacterial strains |

| Study | Findings |

|---|---|

| Antitumor Study | Significant cytotoxicity in breast cancer cells |

| Antimicrobial Study | Disruption of bacterial membranes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.